molecular formula C17H22N2O4 B3076097 Boc-1-methyl-DL-tryptophan CAS No. 103943-63-1

Boc-1-methyl-DL-tryptophan

Cat. No. B3076097
CAS RN: 103943-63-1
M. Wt: 318.4 g/mol
InChI Key: OHPBREBKPBFZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-1-methyl-DL-tryptophan is a biochemical compound with the molecular formula C17H22N2O4 and a molecular weight of 318.37 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Boc-1-methyl-DL-tryptophan is represented by the formula C17H22N2O4 . The exact mass is 318.15800 .


Physical And Chemical Properties Analysis

Boc-1-methyl-DL-tryptophan has a molecular weight of 318.36800 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Proteomics Research

Boc-1-methyl-DL-tryptophan is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein structure, interactions, and functions in a comprehensive manner .

Inhibitor of Indoleamine 2,3-Dioxygenase-1 (IDO1)

Boc-1-methyl-DL-tryptophan acts as a competitive inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1) . IDO1 is an enzyme that plays a crucial role in the metabolism of tryptophan along the kynurenine pathway. By inhibiting IDO1, this compound can affect various biological processes, including immune response and inflammation .

Study of Inflammation-Induced Depression

This compound has been used to study inflammation-induced depression in mice . By inhibiting IDO1, it can help researchers understand the role of inflammation in the development of depression .

Study of Syncytial Virus Induced Bronchiolitis

Boc-1-methyl-DL-tryptophan has been used in the study of syncytial virus-induced bronchiolitis . Bronchiolitis is a common lung infection in young children and infants, and this compound can help researchers understand the disease’s progression and potential treatments .

Preparation of L-Tryptophan-Based Ligand

This compound is used in the preparation of L-tryptophan-based ligand for regioselective copper-catalyzed N2-arylation of 1,2,3-triazoles . This process is important in the synthesis of various organic compounds .

Synthesis of Cyclic Peptide-Capped Gold Nanoparticles

Boc-1-methyl-DL-tryptophan is used in the synthesis of cyclic peptide-capped gold nanoparticles, which are used as drug delivery systems . These nanoparticles can be used to deliver drugs to specific parts of the body, improving the effectiveness and reducing the side effects of treatments .

Preparation of Natural Products

This compound is used to prepare a number of natural products, including macroline alkaloids, using the Pictet-Spengler reaction of tryptophan esters with aldehydes . It’s also used in the synthesis of 1-substituted indolactam precursors .

Total Synthesis of (−)-Ardeemin

Boc-1-methyl-DL-tryptophan is a key starting material for the total synthesis of (−)-ardeemin . Ardeemin is a natural product with potential therapeutic applications .

Mechanism of Action

Target of Action

Boc-1-methyl-DL-tryptophan, also known as 1-methyl-DL-tryptophan, is primarily targeted towards the enzyme indoleamine 2,3-dioxygenase (IDO) . IDO is an intracellular enzyme that initiates the first and rate-limiting step of tryptophan degradation along the kynurenine pathway . This enzyme plays a crucial role in the regulation of the immune response, notably as a counter-regulatory mechanism in the context of inflammation .

Mode of Action

1-methyl-DL-tryptophan acts as an IDO inhibitor . It binds to the ferrous IDO complex but cannot be catalytically converted to kynurenine due to the additional methyl group . This inhibition of IDO activity leads to a shift in tryptophan metabolism, driving it towards the kynurenic acid branch .

Biochemical Pathways

The primary biochemical pathway affected by 1-methyl-DL-tryptophan is the kynurenine pathway . By inhibiting IDO, 1-methyl-DL-tryptophan prevents the conversion of tryptophan to kynurenine, a key step in the kynurenine pathway . This leads to an increase in tryptophan and its metabolite, kynurenic acid, while reducing the intermediate metabolite kynurenine .

Pharmacokinetics

1-methyl-DL-tryptophan is known for its good pharmacokinetic properties such as good intestinal absorption, low clearance, and low binding to plasmatic proteins . When oral doses of 1-methyl-DL-tryptophan exceed certain levels, the maximum concentration and area under the curve values decrease, resulting in a corresponding decrease in oral bioavailability .

Result of Action

The inhibition of IDO by 1-methyl-DL-tryptophan leads to an increase in plasma levels of the tryptophan metabolite, kynurenic acid . Kynurenic acid has been shown to mediate various immunomodulatory effects, particularly under inflammatory conditions . Therefore, the shift towards the kynurenic acid branch of the kynurenine pathway may be one potential mode of action by 1-methyl-DL-tryptophan .

Action Environment

The action of 1-methyl-DL-tryptophan can be influenced by various environmental factors. For instance, the compound’s absorption and bioavailability can be affected by the presence of food in the gastrointestinal tract . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and temperature . .

Safety and Hazards

Boc-1-methyl-DL-tryptophan can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .

properties

IUPAC Name

3-(1-methylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)18-13(15(20)21)9-11-10-19(4)14-8-6-5-7-12(11)14/h5-8,10,13H,9H2,1-4H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPBREBKPBFZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-1-methyl-DL-tryptophan

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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